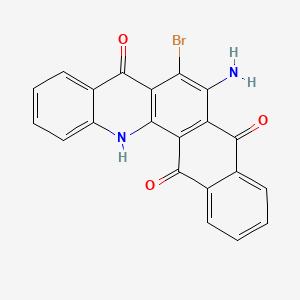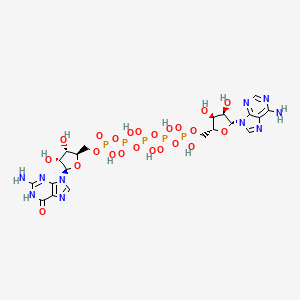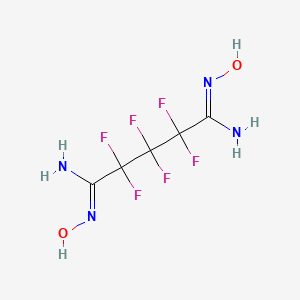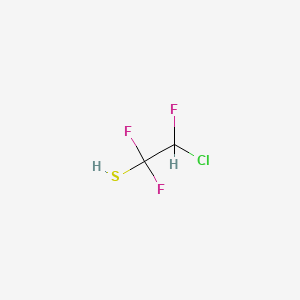
3-(4-Hydroxy-3,5-dimethylbenzylidene)-2-benzofuran-1(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Hydroxy-3,5-dimethylbenzylidene)-2-benzofuran-1(3H)-one is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a benzofuran ring fused with a benzylidene group substituted with hydroxy and dimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3,5-dimethylbenzylidene)-2-benzofuran-1(3H)-one typically involves the condensation of 4-hydroxy-3,5-dimethylbenzaldehyde with 2-benzofuran-1(3H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(4-Hydroxy-3,5-dimethylbenzylidene)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The benzylidene group can be reduced to form a saturated benzyl group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(4-oxo-3,5-dimethylbenzylidene)-2-benzofuran-1(3H)-one.
Reduction: Formation of 3-(4-hydroxy-3,5-dimethylbenzyl)-2-benzofuran-1(3H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(4-Hydroxy-3,5-dimethylbenzylidene)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the benzofuran ring can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of various biological pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
- 4-Hydroxy-3,5-dimethylbenzaldehyde
- 2-Benzofuran-1(3H)-one
- 3,5-Dimethyl-4-hydroxybenzonitrile
Uniqueness
3-(4-Hydroxy-3,5-dimethylbenzylidene)-2-benzofuran-1(3H)-one is unique due to the presence of both the benzofuran ring and the benzylidene group with hydroxy and dimethyl substitutions. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
CAS番号 |
69574-09-0 |
|---|---|
分子式 |
C17H14O3 |
分子量 |
266.29 g/mol |
IUPAC名 |
(3Z)-3-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-2-benzofuran-1-one |
InChI |
InChI=1S/C17H14O3/c1-10-7-12(8-11(2)16(10)18)9-15-13-5-3-4-6-14(13)17(19)20-15/h3-9,18H,1-2H3/b15-9- |
InChIキー |
ANSOBNWAUKQYFV-DHDCSXOGSA-N |
異性体SMILES |
CC1=CC(=CC(=C1O)C)/C=C\2/C3=CC=CC=C3C(=O)O2 |
正規SMILES |
CC1=CC(=CC(=C1O)C)C=C2C3=CC=CC=C3C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(Z,Z)-1,1,3,3-Tetraoctyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B12671442.png)






